methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, a sulfonamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran ring, sulfonation, nitration, and coupling reactions. One common method involves the following steps:
Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonation: Introduction of the sulfonamide group using sulfonyl chlorides under basic conditions.
Nitration: Nitration of the aromatic ring using nitric acid and sulfuric acid.
Coupling Reactions: Coupling of the phenoxycarbonyl group with the sulfonamide derivative using coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring or the aromatic sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Methyl 2-methyl-5-[N-(phenoxycarbonyl)4-chloro-3-nitrobenzenesulfonamido]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
Methyl 2-[(phenoxycarbonyl)amino]benzoate: Similar structure but lacks the benzofuran ring and nitro group.
Methyl 2-(4-chloro-3-nitrobenzenesulfonamido)benzoate: Similar sulfonamide and nitro groups but lacks the benzofuran ring.
Methyl 2-methyl-5-(phenoxycarbonyl)benzoate: Similar phenoxycarbonyl group but lacks the sulfonamide and nitro groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
methyl 5-[(4-chloro-3-nitrophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O9S/c1-14-22(23(28)34-2)18-12-15(8-11-21(18)35-14)26(24(29)36-16-6-4-3-5-7-16)37(32,33)17-9-10-19(25)20(13-17)27(30)31/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYRDLBANOFUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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